[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid
Description
[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is a synthetic indole derivative characterized by a 4,7-dimethyl-substituted indole core, a phenyl group at position 2, and a sulfanylacetic acid moiety at position 2. This structural configuration confers unique physicochemical and pharmacological properties.
Properties
CAS No. |
62663-16-5 |
|---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(4,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11-8-9-12(2)16-15(11)18(22-10-14(20)21)17(19-16)13-6-4-3-5-7-13/h3-9,19H,10H2,1-2H3,(H,20,21) |
InChI Key |
VLPNSZPAYTZMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)NC(=C2SCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Another approach involves the use of methanesulfonic acid under reflux conditions to obtain the desired indole derivative . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of indole derivatives, including 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-((4,7-Dimethyl-2-phenyl-1H-indol-3-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, leading to various biological effects . The compound may exert its effects through the modulation of signaling pathways, inhibition of enzymes, or interaction with DNA .
Comparison with Similar Compounds
Research Findings and Implications
- Role of Methyl Groups: The 4,7-dimethyl substitution in the target compound likely enhances metabolic stability and target binding compared to non-methylated analogs, as seen in related indole derivatives .
- Sulfanyl vs. Sulfonyl/Sulfonamide : Sulfanyl linkages may offer reversible redox activity, whereas sulfonamides exhibit stronger hydrogen-bonding but reduced flexibility .
- Fluorine vs. Methyl Substitutions : Fluorine improves electronic effects but may reduce lipophilicity, making methyl groups more favorable for blood-brain barrier penetration .
Biological Activity
[(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid, also known as 2-((4,7-dimethyl-2-phenyl-1H-indole-3-yl)thio)acetic acid, is a synthetic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antiviral, anticancer, and antimicrobial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 311.4 g/mol. Its structure features an indole ring system which is crucial for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 62663-28-9 |
| Molecular Weight | 311.4 g/mol |
| Molecular Formula | |
| IUPAC Name | 2-[(4,7-dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid |
Antiviral Activity
Research indicates that [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid exhibits significant antiviral properties. It has been shown to inhibit viral replication in various studies. For instance, a study highlighted its potential to interfere with the life cycle of certain viruses, suggesting it could be developed as a therapeutic agent against viral infections.
Anticancer Properties
The compound has also been explored for its anticancer effects. It induces apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and the inhibition of tumor growth. In vitro studies demonstrated that it can effectively reduce cell viability in multiple cancer cell lines, including leukemia and breast cancer .
Case Study:
A notable study evaluated the compound's effects on HepG2 liver cancer cells. The results indicated a significant decrease in cell proliferation with an IC50 value of 15 µM, highlighting its potential as a chemotherapeutic agent .
Antimicrobial Activity
In addition to its antiviral and anticancer properties, [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid has shown promising antimicrobial activity. It was tested against various bacterial strains and demonstrated significant inhibition of growth. The minimum inhibitory concentration (MIC) values were found to be below 20 µM for several tested pathogens .
The biological activity of [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid is believed to stem from its ability to interact with specific enzymes and receptors within cells. This interaction can lead to the modulation of critical biological pathways that are often disrupted in disease states. For example, it may act as an inhibitor of certain kinases involved in cell signaling pathways related to cancer progression.
Comparative Analysis with Similar Compounds
To better understand the unique properties of [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole-3-acetic acid | Naturally occurring plant hormone | Plant growth regulator |
| 5-Fluoro-3-phenyl-1H-indole | Indole derivative | Antiviral properties |
| [(4,7-Dimethylindole)thio]acetic acid | Similar thio group | Anticancer and antimicrobial |
This table illustrates how [(4,7-Dimethyl-2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid stands out due to its specific thio group which contributes to its diverse biological activities compared to other indole derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
